CTX Enables 83 nm Epoxide Structuring vs. 125 nm for ITX in STED-Inspired Nanolithography
In stimulated emission depletion (STED)-inspired two-photon lithography using epoxide-based resists (EPOX monomer with triarylsulfonium hexafluoroantimonate photoinitiator), substituting 2-isopropylthioxanthone (ITX) as the photosensitizer with 2-chlorothioxanthone (CTX) reduces the achievable feature size from 125 nm to 83 nm under identical optical conditions (780 nm femtosecond excitation, 660 nm CW depletion laser) [1]. The underlying mechanism is a 40% prolongation of triplet lifetime for CTX relative to ITX within the epoxide monomer matrix, which enhances optical depletion efficiency via excited triplet state absorption [1].
| Evidence Dimension | Minimum feature size in STED-inspired lithography |
|---|---|
| Target Compound Data | 83 nm (CTX as sensitizer) |
| Comparator Or Baseline | 125 nm (ITX as sensitizer) |
| Quantified Difference | 42 nm reduction (34% smaller feature size) |
| Conditions | Epoxide resist (EPOX monomer), triarylsulfonium hexafluoroantimonate PAG, 780 nm fs excitation laser, 660 nm CW depletion laser |
Why This Matters
Procurement of CTX over ITX is mandatory for applications requiring sub-100 nm epoxide patterning capabilities in semiconductor clean-room processes.
- [1] Islam, S.; Klar, T. A. Stimulated Emission Depletion Inspired Sub-100 nm Structuring of Epoxides Using 2-Chlorothioxanthone as Photosensitizer. ACS Omega 2024, 9(17), 19203–19208. View Source
